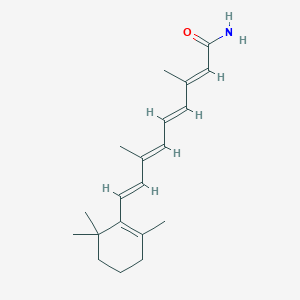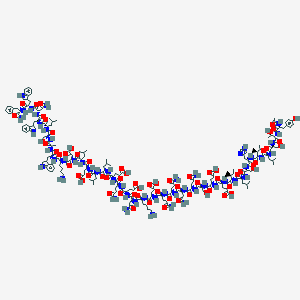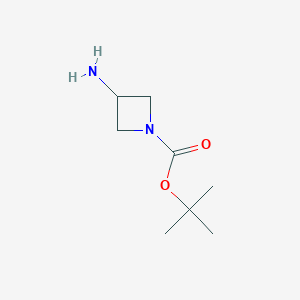![molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7](/img/structure/B29746.png)
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Overview
Description
Synthesis Analysis
- Approaches to Synthesis: Several approaches have been developed for synthesizing 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its analogues, including two- and three-step reaction sequences. These methods have enabled access to a variety of structures, demonstrating the compound's versatility in synthesis (Janiga & Gryko, 2014).
Molecular Structure Analysis
- Electronic Structure: The electronic structures of similar compounds, such as 1,4-dihydropyrrolo[3,2-b]pyrrole, have been studied using photoelectron spectroscopy. These studies provide insights into the π-electron-donating ability and the efficient π-electron structure of these compounds (Tanaka, Kumagai, Mukai, & Kobayashi, 1987).
Chemical Reactions and Properties
- Reactivity and Chemical Transformations: 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives undergo various chemical transformations, including reactions with nucleophiles under acidic or basic conditions. These reactions have been used to create a range of derivatives, demonstrating the compound's chemical versatility (Goto et al., 1991).
Physical Properties Analysis
- Optical and Electrochemical Properties: Compounds like 1,4-dihydropyrrolo[3,2-b]pyrrole, which are closely related to 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, display strong violet, blue, or green fluorescence in solution and solid state. This indicates potential applications in materials science due to their unique optical properties (Janiga & Gryko, 2014).
Chemical Properties Analysis
- Chemical Versatility: The compound's ability to undergo various chemical reactions, such as electrophilic aromatic substitution, highlights its chemical reactivity and potential for further functionalization (Goto et al., 1991).
Scientific Research Applications
Novel Scaffold Synthesis
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives serve as valuable scaffolds for the development of kinase inhibitors and other biologically active molecules. Cheung et al. (2001) demonstrated the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its application to kinase research, highlighting its potential in pharmaceutical development (Cheung, Harris, & Lackey, 2001).
Synthetic Methodologies
Advances in synthetic methodologies utilizing 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives have been reported, including efficient one-pot synthesis approaches for producing a variety of derivatives. For instance, Wang et al. (2017) developed an efficient [3+2] cycloaddition reaction of aza-oxyallylic cations and alkynes to synthesize functionalized 1,3-dihydro-2H-pyrrol-2-one derivatives at room temperature (Wang et al., 2017).
Chemical Diversity and Unconquered Chemical Space
The exploration of novel heterocyclic rings, including 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives, contributes to the expansion of chemical diversity. Thorimbert et al. (2018) discussed the synthesis and potential medicinal applications of unconquered bicyclic heteroaromatic rings, emphasizing the significance of these compounds in discovering new chemical entities (Thorimbert, Botuha, & Passador, 2018).
Multicomponent Synthesis Approaches
Novel synthesis routes for creating complex molecules from simple precursors have been developed using 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. For example, Vilches-Herrera et al. (2013) introduced an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines via a three-component reaction, showcasing the versatility of this scaffold in organic synthesis (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
properties
IUPAC Name |
1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQEZNORDWBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551472 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
CAS RN |
5654-97-7 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)









